Pentadecane, 8-hexyl-

Description

Chemical Identity and Structural Features of Pentadecane (B166386), 8-hexyl-

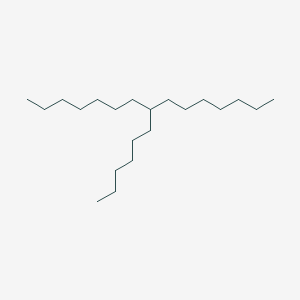

Pentadecane, 8-hexyl- is a non-polar organic molecule. vulcanchem.com Its fundamental structure consists of a fifteen-carbon chain (pentadecane) with a six-carbon alkyl group (hexyl) attached to the eighth carbon atom. vulcanchem.com This branching distinguishes it from linear alkanes, influencing its physical properties. The systematic name for this compound is 8-hexylpentadecane. vulcanchem.comnist.govcdutcm.edu.cnnih.govcharite.dechemspider.com

Table 1: Chemical Identity of Pentadecane, 8-hexyl-

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 8-hexylpentadecane | vulcanchem.comnist.govcdutcm.edu.cnnih.govcharite.dechemspider.com |

| Synonyms | 8-n-Hexylpentadecane | nist.govnih.govcharite.de |

| CAS Number | 13475-75-7 | nist.govnih.gov |

| Molecular Formula | C₂₁H₄₄ | nist.govcdutcm.edu.cnnih.govnist.gov |

| Molecular Weight | 296.57 g/mol | nist.govcdutcm.edu.cnnih.gov |

Current Research Landscape and Significance in Organic Chemistry and Chemical Biology

Research has shown that Pentadecane, 8-hexyl- is present in a diverse range of natural sources, where it plays a role in chemical communication and defense mechanisms. Its detection in various organisms underscores its significance in the field of chemical biology.

The compound has been identified as a component of the cuticular hydrocarbons of the buffalo fly, Haematobia irritans exigua africanjournalofbiomedicalresearch.com. Cuticular hydrocarbons are crucial for insects, primarily in preventing desiccation and in chemical communication, such as species and mate recognition.

In the plant kingdom, Pentadecane, 8-hexyl- has been noted in the essential oils of Daphne mucronata nih.gov. Furthermore, it is recognized by insects as a sign of plant-insect interaction; for instance, it is found on the surface of sorghum seedlings and is implicated in resistance against the shoot fly mdpi.com.

The compound has also been identified in the venom apparatus of the yellow-legged hornet, Vespa velutina mdpi.com. Research into insect venoms is critical for understanding their ecological roles and for the potential discovery of novel bioactive molecules.

Studies have also explored the microbial production of this compound. For example, Pentadecane, 8-hexyl- was among the main volatile compounds generated during the fermentation of mango juice by certain lactic acid bacteria researchgate.net. Additionally, it has been found in extracts from Cladophora glomerata, a type of green algae, which demonstrated antibacterial properties researchgate.net. A study reported that Pentadecane, 8-hexyl- showed antibacterial activity against the multidrug-resistant human pathogen Acinetobacter baumannii researchgate.net. It has also been detected in garlic and ginger oils, which are known to have insecticidal properties bioone.org.

Beyond the biological realm, Pentadecane, 8-hexyl- has been identified during the subcritical extraction of coal tar slag, indicating its presence in industrial byproducts mdpi.com.

Table 2: Selected Research Findings on Pentadecane, 8-hexyl-

| Research Area | Organism/Source | Finding | Source |

|---|---|---|---|

| Insect Chemistry | Haematobia irritans exigua (buffalo fly) | Component of cuticular hydrocarbons. | africanjournalofbiomedicalresearch.com |

| Insect Chemistry | Vespa velutina (yellow-legged hornet) | Identified in the venom apparatus. | mdpi.com |

| Plant-Insect Interaction | Sorghum seedlings | Appears on the surface as a potential resistance mechanism against the shoot fly. | mdpi.com |

| Plant Chemistry | Daphne mucronata | Component of essential oils. | nih.gov |

| Microbiology | Cladophora glomerata (green algae) | Found in extracts with antibacterial activity against Acinetobacter baumannii. | researchgate.net |

| Food Chemistry | Fermented Mango Juice | Generated as a volatile compound by lactic acid bacteria. | researchgate.net |

| Natural Product Chemistry | Garlic and Ginger Oils | Detected as a constituent in oils with insecticidal activity. | bioone.org |

| Industrial Chemistry | Coal Tar Slag | Identified in extracts from industrial byproducts. | mdpi.com |

Structure

2D Structure

Properties

CAS No. |

13475-75-7 |

|---|---|

Molecular Formula |

C21H44 |

Molecular Weight |

296.6 g/mol |

IUPAC Name |

8-hexylpentadecane |

InChI |

InChI=1S/C21H44/c1-4-7-10-13-16-19-21(18-15-12-9-6-3)20-17-14-11-8-5-2/h21H,4-20H2,1-3H3 |

InChI Key |

FASYBMUJVAMAFB-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(CCCCCC)CCCCCCC |

Canonical SMILES |

CCCCCCCC(CCCCCC)CCCCCCC |

Other CAS No. |

13475-75-7 |

Synonyms |

8-Hexylpentadecane |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Pentadecane, 8 Hexyl

Occurrence in Fauna

Pentadecane (B166386), 8-hexyl- is also a component of the chemical profile of certain insects.

The chemical composition of the Asian hornet, Vespa velutina, has been a subject of scientific inquiry, particularly in relation to its venom and communication signals. In an analysis of compounds from the venom apparatus of V. velutina, Pentadecane, 8-hexyl- was identified as a significant component. nih.gov One study combining Headspace Solid-Phase Microextraction (HS-SPME) and venom apparatus extraction followed by GC-MS spectrometry found this compound to have the highest average content among the identified substances. nih.gov The research highlighted that while some compounds were detected in living individuals, Pentadecane, 8-hexyl- was mainly extracted from the venom apparatus. nih.gov

Table 2: Detection of Pentadecane, 8-hexyl- in Vespa velutina

| Species | Body Part Analyzed | Analytical Method | Key Finding |

|---|

Presence in Microorganisms

The biosynthesis of hydrocarbons is known in the microbial world, but the presence of this specific compound is not widely documented.

Based on available scientific literature, there is no specific evidence to confirm the presence of Pentadecane, 8-hexyl- in the bacterial species Pedobacter steynii. Chemical analyses of bacterial metabolites are extensive, but the identification of this compound in this particular bacterial isolate has not been reported.

Unveiling the Chemical Profile of Pentadecane, 8-hexyl-: From Natural Occurrences to Anthropogenic Sources

The branched alkane Pentadecane, 8-hexyl-, a chemical compound with the formula C21H44, has been identified in various environmental and industrial contexts. While its presence is documented, detailed research into its natural origins and specific distribution pathways remains an area of ongoing investigation. This article explores the current understanding of Pentadecane, 8-hexyl-, focusing on its identification as a potential fungal metabolite and its documented presence as an industrial byproduct and in atmospheric emissions.

The natural occurrence of Pentadecane, 8-hexyl- is not as extensively documented as that of other hydrocarbons. However, evidence suggests its potential origin as a microbial volatile organic compound (mVOC).

Fungal Metabolite Identification

While a definitive link to specific fungal species is still under investigation, the classification of Pentadecane, 8-hexyl- as a microbial volatile organic compound (mVOC) points towards its potential production by fungi. Fungi are known to produce a diverse array of volatile organic compounds during their metabolic processes. These compounds serve various ecological functions, including communication, defense, and as byproducts of enzymatic activity. The identification of Pentadecane, 8-hexyl- as an mVOC suggests it may be a secondary metabolite produced by certain fungal species. Further research, including the analysis of volatile profiles from various fungal cultures, is necessary to isolate and identify the specific fungal producers of this branched alkane.

Environmental and Anthropogenic Sources

Beyond its potential natural origins, Pentadecane, 8-hexyl- has been identified in environments impacted by human activities, particularly in industrial byproducts and atmospheric emissions.

Industrial Byproducts (e.g., Coal Tar Slag)

One of the documented sources of Pentadecane, 8-hexyl- is coal tar slag, a byproduct of coal gasification and coking processes. Analysis of coal tar slag has confirmed the presence of this compound. Coal tar is a complex mixture of polycyclic aromatic hydrocarbons (PAHs) and other organic compounds. The occurrence of Pentadecane, 8-hexyl- in this industrial waste indicates its formation or presence within the high-temperature processing of coal.

Table 1: Detection of Pentadecane, 8-hexyl- in Industrial Byproducts

| Industrial Byproduct | Compound Detected |

| Coal Tar Slag | Pentadecane, 8-hexyl- |

Atmospheric Emissions

The presence of long-chain alkanes, including those in the C21 range, has been noted in atmospheric particulate matter. While direct atmospheric measurements for Pentadecane, 8-hexyl- are not widely available, related compounds are known to be emitted from anthropogenic sources. For instance, studies have indicated that C21 n-alkanes can be released from diesel engine exhausts. This suggests that branched alkanes like Pentadecane, 8-hexyl- could also be present in atmospheric emissions originating from the combustion of fossil fuels. Further targeted atmospheric studies are required to quantify the concentration and understand the transport of this specific compound in the atmosphere. The analysis of urban and industrial air samples for branched alkanes would provide more definitive data on its atmospheric presence and sources.

Table 2: Potential Anthropogenic Sources of Related Alkanes in the Atmosphere

| Emission Source | Related Compounds Detected |

| Diesel Engine Exhaust | C21 n-alkanes |

Biosynthetic Investigations and Proposed Formation Mechanisms of Pentadecane, 8 Hexyl

Microbial Biosynthesis Pathways

The microbial production of alkanes is recognized as a promising route for creating biofuels that are chemically similar to traditional petroleum-based fuels. nih.gov The primary known pathway for alkane biosynthesis in microorganisms, particularly cyanobacteria, involves the conversion of intermediates from the fatty acid synthase (FAS) system. nih.govsci-hub.st

This pathway consists of two key enzymatic steps:

An acyl-acyl carrier protein (ACP) reductase (AAR) reduces a fatty acyl-ACP to a fatty aldehyde. researchgate.net

An aldehyde-deformylating oxygenase (ADO), also referred to as an aldehyde decarbonylase, subsequently converts the aldehyde into an alkane with one less carbon atom, releasing formate. nih.govresearchgate.net

Typically, this pathway produces linear alkanes such as tridecane, pentadecane (B166386), and heptadecane (B57597), reflecting the prevalence of linear fatty acyl-ACP precursors in the cell. nih.gov However, the production of branched alkanes is feasible and has been observed. The formation of branched alkanes like 7-methylheptadecane (B13817674) in certain cyanobacteria indicates that the enzymatic machinery can process non-linear substrates. researchgate.net

The biosynthesis of 8-hexyl-pentadecane would theoretically require the generation of a specific branched-chain fatty acyl-ACP precursor. This can be achieved by modifying the initial stages of fatty acid synthesis. Engineering efforts have shown that introducing enzymes with broader substrate specificity can expand the range of alkanes produced. nih.gov For instance, the introduction of a β-keto-acyl-ACP synthase III (FabH) from Bacillus subtilis, which can utilize branched-chain acyl-CoA starter units (derived from the catabolism of branched-chain amino acids), into an E. coli strain engineered for alkane production, resulted in an expanded alkane profile. nih.govfrontiersin.org Therefore, a proposed microbial pathway for 8-hexyl-pentadecane would involve the initiation of fatty acid synthesis with a branched starter unit, followed by elongation and subsequent conversion to the final branched alkane by the AAR-ADO enzyme system.

| Enzyme/Complex | Function | Relevance to 8-hexyl-pentadecane |

|---|---|---|

| Branched-chain α-keto acid dehydrogenase complex | Generates branched-chain acyl-CoA starter units from amino acids. | Provides the initial branched structure. |

| β-keto-acyl-ACP synthase III (FabH) | Initiates fatty acid synthesis by condensing a starter unit with malonyl-ACP. | A variant with broad specificity is required to accept a branched starter unit. |

| Fatty Acid Synthase (FAS) II System | Elongates the fatty acid chain. | Builds the carbon backbone to the required length. |

| Acyl-ACP Reductase (AAR) | Reduces the branched fatty acyl-ACP to a branched aldehyde. | First step in the terminal conversion to an alkane. |

| Aldehyde-Deformylating Oxygenase (ADO) | Converts the branched aldehyde to a branched alkane. | Final step, yielding 8-hexyl-pentadecane. |

Plant Secondary Metabolic Routes

Plant secondary metabolism is responsible for producing a vast array of specialized compounds that are not directly involved in growth and development but are crucial for environmental interaction and defense. wikipedia.orgmdpi.com These metabolites are synthesized from building blocks and enzymes derived from primary metabolism. wikipedia.orgphytojournal.com Long-chain alkanes are components of plant cuticular waxes and are considered secondary metabolites, originating from the fatty acid biosynthetic pathway.

The synthesis of linear alkanes like pentadecane and heptadecane in plants has been proposed to occur via an alkane-forming complex located in the endoplasmic reticulum (ER). researchgate.net This process begins with C16 (palmitoyl-CoA) or C18 (stearoyl-CoA) acyl-CoAs, which are products of primary fatty acid synthesis in the plastids. These precursors can be elongated into very-long-chain acyl-CoAs (VLC-acyl-CoAs) by ER-associated fatty acyl-CoA elongase (FAE) complexes. The alkane-forming complex, which includes key proteins like ECERIFERUM1 (CER1) and CER3, then catalyzes the conversion of these acyl-CoAs into the corresponding alkanes. researchgate.net

For the formation of a branched alkane such as 8-hexyl-pentadecane, the plant's metabolic machinery would need to process a branched very-long-chain fatty acid precursor. The synthesis of this precursor would likely begin with a branched-chain starter unit, similar to the microbial pathway, which is then elongated by the FAE complexes. This branched VLC-acyl-CoA would then serve as the substrate for the CER1/CER3-containing alkane-forming complex, resulting in the final branched hydrocarbon product. The presence of branched alkanes in some plant species suggests that the necessary enzymes for creating and processing such branched precursors exist in the plant kingdom.

| Enzyme/Complex | Location | Proposed Function in Branched Alkane Synthesis |

|---|---|---|

| Fatty Acid Synthase (FAS) | Plastid | Synthesizes initial fatty acid chains, potentially incorporating a branched starter unit. |

| Long-chain acyl-CoA synthetase (LACS) | Cytosol/ER | Activates branched fatty acids to their CoA esters. |

| Fatty Acyl-CoA Elongase (FAE) | Endoplasmic Reticulum (ER) | Elongates branched acyl-CoAs to the required C21 backbone length. |

| Alkane-forming complex (e.g., CER1, CER3) | Endoplasmic Reticulum (ER) | Converts the branched very-long-chain acyl-CoA to 8-hexyl-pentadecane. |

Enzymatic Activities Involved in Branched Alkane Formation (Theoretical Framework)

The biosynthesis of a specific branched alkane like 8-hexyl-pentadecane is not attributed to a single enzyme but rather a multi-step enzymatic pathway. Based on the established principles of hydrocarbon formation in biological systems, a theoretical framework for the enzymatic activities required can be constructed.

Initiation with a Branched Precursor: The defining structural feature of 8-hexyl-pentadecane is its branch point. The synthesis must therefore begin with a non-linear starter molecule. In many organisms, the catabolism of branched-chain amino acids (e.g., valine, leucine, isoleucine) produces branched-chain α-keto acids, which are then converted into branched acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA). An accommodating synthase, such as a variant of β-ketoacyl-ACP synthase III (FabH), is required to select this branched starter unit over the standard acetyl-CoA to initiate fatty acid synthesis.

Chain Elongation: Once the branched starter is incorporated, the carbon backbone is extended through sequential cycles of condensation, reduction, and dehydration, catalyzed by the fatty acid synthase (FAS) machinery in microbes or a combination of FAS and fatty acid elongase (FAE) complexes in plants. These elongation steps add two-carbon units from malonyl-CoA (or malonyl-ACP) to build the chain to the required length for the C21 backbone of 8-hexyl-pentadecane.

Terminal Conversion to Alkane: The final and crucial step is the conversion of the fully formed branched fatty acid derivative into an alkane. Two primary enzymatic mechanisms are known:

Reductase-Decarbonylase Pathway: Predominantly found in cyanobacteria, this involves the action of an Acyl-ACP Reductase (AAR) to form a branched aldehyde, followed by an Aldehyde-Deformylating Oxygenase (ADO) that removes the carbonyl group to yield the final alkane. researchgate.net

Decarboxylation Pathway: Some organisms, including certain microalgae and insects, are thought to employ a direct decarboxylation of the fatty acid, although the specific enzymes are not always well-characterized. e-p-e.com In plants, the CER1/CER3 complex is believed to mediate a similar terminal conversion from an acyl-CoA substrate. researchgate.net

The specificity of these enzymes, particularly the initiating synthase and the terminal converting complex, would be the primary determinants for the production of 8-hexyl-pentadecane.

Biological Activities and Functional Roles of Pentadecane, 8 Hexyl in Non Human Systems

Antimicrobial Efficacy

The compound has demonstrated notable microbicidal activities, contributing to the antimicrobial properties of various natural extracts. nih.gov It is considered a phytochemical that aids in plant defense mechanisms against microbial threats. semanticscholar.org

Pentadecane (B166386), 8-hexyl- has been identified as a component in extracts showing broad-spectrum antibacterial activity. Research has highlighted its efficacy against the multi-drug resistant human pathogen Acinetobacter baumannii. researchgate.net It is also a constituent of extracts from Peperomia pellucida and Althaea officinalis (marshmallow), which have shown inhibitory effects against several Gram-positive and Gram-negative bacteria. researchgate.netjabonline.in For instance, extracts containing this compound have been effective against bacteria such as Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Pseudomonas aeruginosa. jabonline.inmedwinpublishers.com

Table 1: Antibacterial Spectrum Associated with Pentadecane, 8-hexyl-

| Bacterial Species | Gram Stain | Context of Activity |

| Acinetobacter baumannii | Gram-Negative | Reported to have direct antibacterial activity against this multi-drug resistant pathogen. researchgate.net |

| Escherichia coli | Gram-Negative | Found in active extracts from Peperomia pellucida and Ceratonia siliqua. jabonline.inmedwinpublishers.com |

| Pseudomonas aeruginosa | Gram-Negative | Identified in active extracts of Peperomia pellucida. jabonline.in |

| Staphylococcus aureus | Gram-Positive | A component of active extracts from Peperomia pellucida. jabonline.in |

| Salmonella typhi | Gram-Negative | Present in active extracts of Peperomia pellucida. jabonline.in |

The compound's antimicrobial capabilities also extend to fungi. Pentadecane, 8-hexyl- was identified in kefir extract, which displayed effective antifungal properties against Candida albicans. nih.gov Similarly, hexane (B92381) extracts from the flowers and roots of Althaea officinalis, which contain this compound, have demonstrated antimicrobial activity against fungi including Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae. researchgate.net

Table 2: Antifungal Properties Associated with Pentadecane, 8-hexyl-

| Fungal Species | Type | Context of Activity |

| Candida albicans | Yeast | Found in active kefir extract and Althaea officinalis extract. nih.govresearchgate.net |

| Aspergillus niger | Mold | Present in active Althaea officinalis extract. researchgate.net |

| Saccharomyces cerevisiae | Yeast | Identified in active Althaea officinalis extract. researchgate.net |

Inter-organismal Chemical Communication

Pentadecane, 8-hexyl- plays a significant role as a chemical messenger in the interactions between different organisms, particularly in insect ecology and plant defense systems.

In the realm of insect communication, Pentadecane, 8-hexyl- functions as a semiochemical. It is a notable component extracted from the venom apparatus of the invasive yellow-legged hornet, Vespa velutina. nih.govresearchgate.net In fact, it was found to have the highest average concentration among the chemical compounds identified in the hornet's venom apparatus. nih.gov Semiochemicals are critical for communication among insects, and the presence of this compound in the venom suggests a potential role in signaling or defense mechanisms within the hornet colony. nih.govresearchgate.netmdpi.com

This compound is also integral to how plants defend themselves against herbivores. It has been identified on the surface of sorghum seedlings, where it is believed to function as part of a resistance mechanism against the shoot fly. nih.gov Conversely, other research has associated its presence on sorghum leaf surfaces with susceptibility to the same pest, suggesting its role may be complex and context-dependent. researchgate.net

Furthermore, the release of Pentadecane, 8-hexyl- increases significantly in alligatorweed (Alternanthera philoxeroides) when it is fed upon by the herbivorous beetle Agasicles hygrophila. mdpi.com This identifies it as a herbivore-induced plant volatile (HIPV), a class of compounds that are crucial for a plant's resistance to insect feeding. mdpi.com Its presence in Ty-resistant tomato cultivars further supports its role in plant defense systems. semanticscholar.org

Participation in Microbial Metabolism and Stress Responses

Evidence suggests that Pentadecane, 8-hexyl- is involved in the metabolic processes and stress responses of microbes. In the fungal plant pathogen Pseudocercospora fijiensis, exposure to the fungicide thiabendazole (B1682256) led to a significant suppression, or downregulation, of Pentadecane, 8-hexyl- levels. nih.gov This indicates the compound's involvement in the fungus's metabolic response to chemical-induced stress. nih.gov

Additionally, the compound has been detected in fermented products, which are the result of extensive microbial metabolism. It is found in kefir, a fermented milk beverage produced by a diverse community of bacteria and yeasts, and in passion fruit wine, where its concentration is influenced by different fermentation methods. nih.govresearchgate.net

Metabolic Response to Xenobiotics (e.g., Fungicide Exposure in Pseudocercospora fijiensis)

The compound 8-hexyl-pentadecane has been identified as a component of the metabolic response in the fungal pathogen Pseudocercospora fijiensis when exposed to xenobiotics such as fungicides. P. fijiensis is the causative agent of Black Sigatoka, a significant disease affecting banana crops worldwide. In studies analyzing the metabolite profiles of P. fijiensis isolates with varying levels of resistance to the fungicide thiabendazole, 8-hexyl-pentadecane was one of the metabolites whose levels were significantly suppressed in response to fungicide exposure.

Metabolomic studies utilizing gas chromatography-mass spectrometry (GC-MS) have demonstrated that exposure to thiabendazole induces profound metabolic changes in resistant isolates of P. fijiensis. When subjected to the fungicide, the levels of 8-hexyl-pentadecane, along with phosphoric acid and eicosane, 2-methyl, were observed to be significantly downregulated. This suppression occurred at fungicide concentrations of both 10 μg/mL and 100 μg/mL, indicating a dose-dependent metabolic modulation in response to the chemical stress. The downregulation of this hydrocarbon suggests an alteration in related biochemical pathways as a consequence of the fungicide's presence.

These findings highlight that the metabolic pathways involving 8-hexyl-pentadecane in P. fijiensis are sensitive to external chemical stressors. The suppression of this compound is part of a broader metabolic shift that the fungus undergoes when encountering a xenobiotic agent. Understanding these metabolic perturbations is crucial for elucidating the mechanisms of fungicide action and resistance in plant pathogens.

Table 1: Metabolic Response of Pseudocercospora fijiensis to Thiabendazole Exposure

| Metabolite | Change in Response to Fungicide |

|---|---|

| Pentadecane, 8-hexyl- | Suppressed/Downregulated |

| Octadecanoic acid | Over-accumulated/Upregulated |

| Phosphoric acid | Suppressed/Downregulated |

Role in Hydrocarbon Degradation Processes (e.g., by Pedobacter steynii)

Pedobacter steynii, a bacterium isolated from the frozen soil of the Tibetan Plateau, has demonstrated the ability to degrade crude oil, with 8-hexyl-pentadecane being one of the hydrocarbon constituents it can process. This cold-adapted microorganism is of interest for its potential applications in the bioremediation of petroleum-contaminated environments, particularly in cold regions. Genomic and metabolic analyses have provided insights into the genetic basis of its crude oil-degrading mechanisms.

The genome of Pedobacter steynii DX4 contains genes that encode for enzymes involved in the degradation of various hydrocarbons. This bacterium can utilize crude oil as its sole source of carbon, breaking down complex hydrocarbon mixtures into simpler, less harmful compounds. Among the various branched alkanes and cycloalkanes that P. steynii DX4 can degrade is 8-hexyl-pentadecane. The degradation of such compounds is a key step in the natural attenuation of petroleum pollutants.

The capability of P. steynii to degrade 8-hexyl-pentadecane underscores the role of this bacterium in biogeochemical cycling of carbon and in the remediation of hydrocarbon-polluted ecosystems. The presence of specific metabolic pathways for the breakdown of branched alkanes like 8-hexyl-pentadecane is a significant feature of its hydrocarbon-degrading prowess. Further research into the enzymes and pathways involved could lead to the development of enhanced bioremediation strategies.

Table 2: Hydrocarbons Degraded by Pedobacter steynii DX4

| Hydrocarbon Class | Example Compounds Degraded |

|---|---|

| n-Alkanes | Undecane to Hexacosane |

| Branched Alkanes | Pentadecane, 8-hexyl- , Pentadecane, 2-methyl;, Undecane, 2,6-dimethyl; |

| Cycloalkanes | Undecane, 5-cyclohexyl; |

| Other | Ethyl iso-allocholate |

Influence on Fermentation Systems (e.g., Mango Juice Fermentation by Lactic Acid Bacteria)

In the context of food science, 8-hexyl-pentadecane has been identified as a volatile compound that can be influenced by fermentation processes, specifically in the lactic acid fermentation of mango juice. Fermentation of mango juice by different strains of lactic acid bacteria (LAB), such as Lactiplantibacillus plantarum, can lead to significant changes in the juice's quality, bioactive compounds, and volatile profile. These changes contribute to the development of unique sensory characteristics and potential health benefits.

Studies investigating the effects of fermenting mango juice from different cultivars ('Peach', 'Sabre', and 'Tommy Atkins') with various LAB strains have shown that 8-hexyl-pentadecane can serve as a chemical marker to distinguish between different fermented products. Specifically, when 'Peach' and 'Sabre' mango juices were fermented with Lactiplantibacillus plantarum 75 (L75), 8-hexyl-pentadecane, along with butyl isobutyrate, were identified as key marker candidates that differentiated these fermented juices from others.

The presence and concentration of volatile compounds like 8-hexyl-pentadecane are crucial in defining the aroma and flavor profile of fermented beverages. The synthesis of new volatile compounds, including alcohols, esters, ketones, and aldehydes, during fermentation with specific LAB strains contributes to the complexity of the final product. The identification of 8-hexyl-pentadecane as a distinguishing compound in certain fermented mango juices highlights its role in the unique chemical signature produced by the interaction of the fruit substrate and the fermenting microorganisms.

Table 3: Marker Volatile Compounds in Fermented Mango Juice

| Mango Cultivar | Lactic Acid Bacteria Strain | Marker Compounds |

|---|---|---|

| 'Peach' and 'Sabre' | Lactiplantibacillus plantarum 75 (L75) | Pentadecane, 8-hexyl- , Butyl isobutyrate |

| 'Sabre' | Lactiplantibacillus plantarum 75 (L75) | Ethyl octanoate, Isobutyl acetate |

Advanced Methodologies for the Analysis and Characterization of Pentadecane, 8 Hexyl

Extraction and Isolation Techniques

The initial step in the analysis of "Pentadecane, 8-hexyl-" involves its effective removal from the sample matrix. The choice of extraction technique is critical and is often dictated by the nature of the sample and the concentration of the target analyte.

Solvent extraction remains a fundamental and widely used technique for the isolation of nonpolar compounds like "Pentadecane, 8-hexyl-". The selection of an appropriate solvent or solvent mixture is paramount to achieving high extraction efficiency.

Hexane (B92381): Due to its nonpolar nature, hexane is an effective solvent for extracting hydrocarbons such as "Pentadecane, 8-hexyl-".

Methanol (B129727): While methanol is a polar solvent, it can be used in combination with nonpolar solvents to create solvent systems with varying polarities, which can be advantageous for complex matrices. For instance, a chloroform-methanol mixture has been shown to be effective in extracting a wide range of phytochemicals. researchgate.net

Pentane/Acetone Mixtures: The combination of pentane, a nonpolar solvent, and acetone, a polar aprotic solvent, can provide a versatile extraction medium suitable for a range of compounds.

The effectiveness of these solvents is based on the principle of "like dissolves like," where the polarity of the solvent is matched to the polarity of the analyte to maximize solubility and extraction yield.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique. It is particularly well-suited for the extraction of volatile and semi-volatile organic compounds from various matrices, including air, water, and solids. free.fr The technique relies on the partitioning of analytes between the sample matrix and a stationary phase coated on a fused-silica fiber. mdpi.comresearchgate.net

Headspace SPME (HS-SPME) is a common variation where the fiber is exposed to the vapor phase above a solid or liquid sample. lawdata.com.tw This is particularly useful for analyzing volatile compounds like "Pentadecane, 8-hexyl-" in complex samples without direct immersion of the fiber. The choice of fiber coating is crucial for selective and efficient extraction. researchgate.net

Table 1: Comparison of Extraction Techniques for Pentadecane (B166386), 8-hexyl-

| Technique | Principle | Advantages | Common Solvents/Fibers |

| Solvent-Based Extraction | Partitioning of the analyte between the sample matrix and a liquid solvent based on solubility. | High sample capacity, well-established methods. | Hexane, Methanol, Pentane/Acetone mixtures. |

| Solid-Phase Microextraction (SPME) | Partitioning of the analyte between the sample matrix and a solid-phase coating on a fiber. mdpi.com | Solvent-free, high sensitivity, suitable for automation. free.frmdpi.com | Polydimethylsiloxane (PDMS), Divinylbenzene (DVB) coatings. |

Chromatographic Separation Technologies

Following extraction, chromatographic techniques are employed to separate "Pentadecane, 8-hexyl-" from other components in the extract.

Gas Chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds. jsmcentral.orgresearchgate.net In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For the analysis of "Pentadecane, 8-hexyl-", a nonpolar or mid-polar capillary column is typically used. The compound's retention time, the time it takes to travel through the column, is a characteristic feature that aids in its identification. The use of temperature programming, where the column temperature is gradually increased, allows for the efficient separation of a wide range of compounds with different boiling points. researchgate.net

Table 2: Typical Gas Chromatography Parameters for Alkane Analysis

| Parameter | Typical Setting | Purpose |

| Column | Nonpolar (e.g., DB-5ms) or mid-polar capillary column | Separation based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Splitless or Split | Introduces the sample into the GC system. |

| Oven Program | Temperature ramp (e.g., 50°C to 300°C) | Optimizes separation of compounds with varying volatilities. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Detects and quantifies the separated compounds. |

Spectroscopic and Spectrometric Structural Elucidation

Definitive identification of "Pentadecane, 8-hexyl-" requires the use of spectroscopic and spectrometric techniques that provide detailed structural information.

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification of organic compounds. nih.gov In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound.

The fragmentation of alkanes like "Pentadecane, 8-hexyl-" in an electron ionization (EI) source is characterized by the formation of a series of carbocation fragments. researchgate.net The fragmentation pattern is often a series of peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups. researchgate.net The base peak, the most intense peak in the spectrum, often corresponds to a stable carbocation. For branched alkanes, fragmentation is more likely to occur at the branching point. The molecular ion peak (M+), which corresponds to the intact molecule, may be weak or absent in the spectra of long-chain alkanes. researchgate.net

Table 3: Key Mass Spectral Data for Pentadecane, 8-hexyl-

| Feature | Description |

| Molecular Formula | C₂₁H₄₄ nih.gov |

| Molecular Weight | 296.6 g/mol nih.gov |

| Characteristic Fragments | A series of alkyl fragments (CnH2n+1)+ separated by 14 amu. |

| Molecular Ion Peak (M+) | m/z 296 (may be of low intensity) nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a saturated hydrocarbon like 8-hexylpentadecane, both ¹H and ¹³C NMR would be essential for confirming its specific isomeric structure. However, publicly accessible, detailed experimental or high-fidelity predicted spectral data for 8-hexylpentadecane remains elusive.

In principle, the ¹³C NMR spectrum would be the most informative for confirming the carbon backbone. Due to the molecule's symmetry, fewer than 21 unique carbon signals would be expected. The carbon atom at the branch point (C8) would be a methine (CH) group and would exhibit a characteristic chemical shift. The chemical shifts of the other carbon atoms would be influenced by their distance from the branch point and the ends of the hydrocarbon chains.

Similarly, the ¹H NMR spectrum would show signals corresponding to the different types of protons in the molecule (methine, methylene, and methyl). The high degree of signal overlap in the aliphatic region of the ¹H NMR spectrum for a large alkane would likely necessitate the use of two-dimensional NMR techniques (like COSY and HSQC) to resolve the individual proton environments and their connectivities.

Without specific spectral data, a detailed analysis and assignment of chemical shifts for 8-hexylpentadecane cannot be provided at this time. General chemical shift ranges for alkanes are well-established, but these are not sufficient for the unambiguous structural confirmation of a specific large, branched isomer.

Interactive Data Table: Predicted NMR Data (Illustrative)

A definitive experimental NMR data table for Pentadecane, 8-hexyl- is not available in the public domain. The following table is for illustrative purposes, showing the types of data that would be presented.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1/C15 | Data not available | Data not available | Triplet |

| C2/C14 | Data not available | Data not available | Multiplet |

| ... | ... | ... | ... |

| C8 | Data not available | Data not available | Multiplet |

| ... | ... | ... | ... |

| C1' | Data not available | Data not available | Multiplet |

| ... | ... | ... | ... |

Prospective Research Directions and Applications of Pentadecane, 8 Hexyl

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation

A primary area of future research lies in understanding the natural production of Pentadecane (B166386), 8-hexyl-. While the biosynthesis of straight-chain alkanes is relatively well-understood, the pathways leading to branched alkanes are more complex and represent a significant knowledge gap.

In many insects, branched alkanes are key components of their cuticular hydrocarbon (CHC) profiles, serving as crucial signaling molecules and barriers against desiccation. nih.gov The biosynthesis of these methyl-branched alkanes often involves the substitution of a methylmalonyl-CoA unit instead of a malonyl-CoA during fatty acid synthesis. pnas.org Research could focus on identifying analogous pathways for the formation of longer alkyl branches, such as the hexyl group in Pentadecane, 8-hexyl-. This would involve searching for novel elongase and reductase enzyme systems with unique substrate specificities.

Future research should aim to:

Identify and Characterize Novel Enzymes: Prospecting for novel fatty acid synthase (FAS) or polyketide synthase (PKS) systems in organisms known to produce branched alkanes could reveal enzymes capable of incorporating hexyl-CoA or similar precursors.

Unravel Genetic Regulatory Networks: Investigating the genetic regulation of hydrocarbon biosynthesis is crucial. researchgate.netnih.gov Studies could explore the transcriptional control of the identified biosynthetic genes, shedding light on how organisms modulate the production of specific branched alkanes in response to developmental or environmental cues. mdpi.com This could involve techniques like RNA interference (RNAi) to knock down specific genes and observe the resulting changes in the hydrocarbon profile. nih.gov

| Research Target | Prospective Approach | Potential Outcome |

| Biosynthetic Enzymes | Genome mining, transcriptomics, heterologous expression of candidate genes. | Identification of novel FAS/PKS systems for branched alkane synthesis. |

| Genetic Regulation | RNA-Seq, ChIP-Seq, gene knockout/knockdown experiments. | Understanding of regulatory networks controlling branched alkane production. |

Exploration of Wider Ecological and Environmental Impacts

The ecological roles and environmental fate of branched alkanes like Pentadecane, 8-hexyl- are largely unexplored. As components of CHCs, they are integral to insect chemical communication, mediating species and mate recognition. nih.gov

Prospective research in this area includes:

Chemical Ecology: Investigating the role of Pentadecane, 8-hexyl- as a semiochemical in inter- and intraspecific interactions. nih.gov Its presence in an insect's CHC profile could influence social behaviors, predator-prey dynamics, or host-parasite relationships.

Environmental Persistence and Fate: Long-chain and branched alkanes are generally more resistant to biodegradation than their shorter, linear counterparts. ssu.ac.irnih.gov Studies are needed to determine the persistence of Pentadecane, 8-hexyl- in various environmental compartments, such as soil and water. Understanding its environmental fate is critical for assessing its potential impact as a biomarker or a pollutant. researchgate.netfrontiersin.org

Development of Bio-inspired Chemical Ecology Tools

The species-specific nature of CHC profiles in insects offers an opportunity to develop novel tools for pest management and biodiversity monitoring. nih.govresearchgate.net If Pentadecane, 8-hexyl- is identified as a key signaling molecule for a particular insect species, it could be synthesized and utilized in several ways:

Pest Management: Synthetic versions of the compound could be used in "lure and kill" strategies or to disrupt mating by confusing chemical communication signals.

Biodiversity Monitoring: The detection of specific branched alkanes in environmental samples could serve as a biomarker for the presence of certain species, aiding in non-invasive ecological surveys. nih.gov

Advancements in Bioremediation Strategies

While branched alkanes are generally more recalcitrant to microbial degradation than n-alkanes, many microorganisms have evolved enzymatic machinery to break them down. ssu.ac.irnih.gov Research into the bioremediation of Pentadecane, 8-hexyl- would be a promising avenue.

Future research could focus on:

Isolation and Engineering of Microbes: Identifying and isolating bacteria and fungi from hydrocarbon-contaminated environments that can utilize long-chain branched alkanes as a carbon source. nih.govresearchgate.net Genetic engineering could then be employed to enhance their degradative capabilities.

Characterization of Degradation Pathways: Elucidating the enzymatic pathways involved in the breakdown of Pentadecane, 8-hexyl-. This would likely involve specialized alkane hydroxylases, such as cytochrome P450 monooxygenases, that can initiate the oxidation of these complex molecules. nih.govnih.gov Understanding these pathways is the first step toward developing effective bioremediation strategies for environments contaminated with branched-chain hydrocarbons. researchgate.netbrieflands.commdpi.com

Investigating Metabolic Engineering for Controlled Production

The field of metabolic engineering offers the potential to produce high-value chemicals, like specific branched alkanes, in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. nih.govbohrium.com By harnessing and optimizing biosynthetic pathways, it may be possible to achieve controlled, sustainable production of Pentadecane, 8-hexyl-. researchgate.net

Key research directions include:

Pathway Reconstruction: Introducing and optimizing the biosynthetic genes for branched alkane production into a microbial chassis. amanote.comnih.gov This would involve expressing the necessary FAS, elongase, and reductase enzymes.

Flux Optimization: Engineering the host's central metabolism to increase the precursor supply for hydrocarbon biosynthesis, thereby improving the titer, rate, and yield of the desired product. nih.govbohrium.com This could lead to the development of microbial cell factories for the on-demand production of Pentadecane, 8-hexyl-, which could then be used for the various applications outlined above.

Q & A

Q. What are the established methods for synthesizing and characterizing 8-hexyl-pentadecane in laboratory settings?

Q. What safety protocols are critical when handling 8-hexyl-pentadecane in experimental workflows?

Adopt engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves and safety goggles . In case of skin contact, wash immediately with soap and water for 15 minutes . Toxicity data for similar alkanes (e.g., n-pentadecane) suggest limited acute hazards, but chronic exposure risks require further study .

Q. Which analytical techniques are optimal for quantifying 8-hexyl-pentadecane in complex mixtures?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection is effective for separation, while GC-MS provides high sensitivity for trace analysis. For quantitative reproducibility, calibrate instruments using certified reference materials and include internal standards (e.g., deuterated alkanes) .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for 8-hexyl-pentadecane synthesis?

A 2<sup>k</sup> factorial design evaluates factors like temperature, catalyst type, and reaction time. For example, a study might test:

Q. How should researchers address contradictory data in studies of 8-hexyl-pentadecane’s physicochemical properties?

Systematic reviews and meta-analyses reconcile discrepancies. For instance, conflicting melting point data may arise from impurities or polymorphic forms. Validate purity via differential scanning calorimetry (DSC) and cross-reference results with independent studies. Transparent reporting of experimental conditions (e.g., heating rate) is critical .

Q. What computational models predict the environmental behavior of 8-hexyl-pentadecane?

Molecular dynamics (MD) simulations estimate partition coefficients (log P) and biodegradation pathways. Software like Gaussian or COSMO-RS models interactions with soil organic matter. Validate predictions with experimental adsorption studies using standardized OECD guidelines .

Q. How does 8-hexyl-pentadecane interact with membrane systems in biochemical studies?

Langmuir-Blodgett troughs or fluorescence anisotropy assays measure lipid bilayer interactions. Advanced imaging (e.g., cryo-EM) visualizes structural disruptions. Comparative studies with shorter-chain alkanes (e.g., dodecane) clarify chain-length-dependent effects .

Q. What interdisciplinary applications exist for 8-hexyl-pentadecane in renewable energy or material science?

Investigate its role as a phase-change material (PCM) for thermal energy storage. Thermogravimetric analysis (TGA) assesses thermal stability, while rheometry evaluates viscosity-temperature profiles. Collaborate with fuel engineering researchers to explore its potential as a biofuel additive .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.